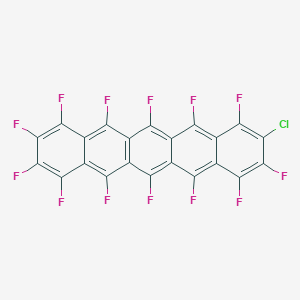

2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene

Beschreibung

Eigenschaften

CAS-Nummer |

919293-76-8 |

|---|---|

Molekularformel |

C22ClF13 |

Molekulargewicht |

546.7 g/mol |

IUPAC-Name |

2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |

InChI |

InChI=1S/C22ClF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |

InChI-Schlüssel |

GIKNTWTXKDXWEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Cl)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diels-Alder Cycloaddition

One of the most common methods for synthesizing acenes involves Diels-Alder cycloaddition reactions. This method typically uses suitable dienes and dienophiles to construct the polycyclic framework necessary for pentacene derivatives.

- Example : A study highlighted the use of a Diels-Alder reaction between a fluorinated diene and a suitable dienophile to yield a precursor that can be further chlorinated to produce this compound.

Thermally Induced Eliminations

Thermal elimination reactions are another effective method for synthesizing pentacene derivatives. These reactions often involve the elimination of small molecules (e.g., CO or ethane) from precursors under elevated temperatures.

- Example : The thermolysis of certain precursors at high temperatures (around 250 °C) can lead to the formation of pentacene derivatives through the elimination of ethane.

Reduction Reactions

Reduction reactions are key in converting various precursors into pentacene derivatives. These methods often involve reducing quinones or other oxidized forms of pentacene.

- Example : The reduction of 6,13-pentacenedione using aluminum-based reducing agents has been documented as a viable method for producing pentacene derivatives with high yields.

Summary of Preparation Methods

The following table summarizes the various preparation methods discussed:

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-1,3,4,5,6,7,8,9,10,11,12,13,14-Tridecafluorpentacen unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch ihre elektronischen Eigenschaften und ihre Stabilität verändert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene fluorierte oder chlorierte Derivate liefern, während Oxidations- und Reduktionsreaktionen unterschiedliche oxidierte oder reduzierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-1,3,4,5,6,7,8,9,10,11,12,13,14-Tridecafluorpentacen hängt in erster Linie mit seinen elektronischen Eigenschaften zusammen. Das Vorhandensein mehrerer Fluoratome und eines Chloratoms verändert die Elektronenverteilung innerhalb des Moleküls signifikant, was seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflusst. Die Verbindung kann mit verschiedenen molekularen Zielstrukturen wie Enzymen und Rezeptoren über nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindung, Van-der-Waals-Kräfte und π-π-Stapelung interagieren.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is primarily related to its electronic properties. The presence of multiple fluorine atoms and a chlorine atom significantly alters the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Electronic Effects

Key Compounds for Comparison :

Analysis :

- Fluorine vs. Chlorine: The target compound’s 13 fluorine atoms create a strong electron-withdrawing effect, stabilizing its π-system and reducing HOMO-LUMO gaps compared to 6,13-difluoropentacene.

- Chlorine’s Role: The single chlorine atom in the target compound may introduce moderate steric effects while maintaining reactivity distinct from fully fluorinated analogs. In , dichloro-substituted compounds (e.g., compound 19) showed reduced biological activity compared to mono-chloro derivatives, suggesting steric hindrance could offset electronic benefits .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene?

- Methodological Answer : Synthesis of highly fluorinated polyaromatic hydrocarbons (PAHs) typically involves halogenation and fluorination steps. For pentacene derivatives, fluorination can be achieved via radical pathways using fluorine gas or milder agents like XeF₂ under controlled conditions. Chlorination is often introduced via electrophilic substitution or nucleophilic displacement. A key challenge lies in regioselectivity due to steric hindrance from fluorine atoms. Statistical experimental design (e.g., factorial or response surface methods) can optimize reaction parameters (temperature, stoichiometry, catalysts) to minimize side products .

- Data Contradiction : Fluorination efficiency varies across studies: Krapcho et al. (1985) reported high yields using XeF₂ for difluoropentacene, but extending this to tridecafluorination may require iterative cycles or alternative fluorinating agents like SF₄ .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous structural confirmation (challenged by fluorine’s low electron density).

- ¹⁹F NMR to resolve fluorination patterns and assess electronic environments.

- UV-Vis spectroscopy to study π-π* transitions and bandgap estimation.

- Cyclic voltammetry to determine redox behavior influenced by electron-withdrawing fluorine/chlorine groups.

- Mass spectrometry (HRMS) for molecular weight validation.

Computational tools like DFT can complement experimental data to predict electronic distributions .

Advanced Research Questions

Q. What computational strategies predict the environmental stability and degradation pathways of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F and C-Cl bonds, identifying vulnerable sites for hydrolysis or photolysis. Molecular dynamics simulations under varied pH/temperature conditions can model degradation kinetics. Pair with experimental validation using accelerated aging tests (e.g., exposure to UV light in aqueous/organic matrices) and LC-MS/MS to detect breakdown products .

- Data Contradiction : Perfluorinated compounds (PFCs) like perfluoropentadecane exhibit conflicting degradation rates in lab vs. environmental conditions due to matrix effects (e.g., organic matter adsorption) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Hammett constants (σ) to quantify electron-withdrawing effects of fluorine/chlorine substituents. Steric maps (via molecular modeling) can predict accessibility of reaction sites. Experimentally, screen coupling partners (e.g., Suzuki-Miyaura catalysts) under varying conditions. For example, bulky ligands like SPhos may mitigate steric hindrance. Track reaction progress via in-situ ¹⁹F NMR to identify intermediates .

- Data Contradiction : Fluorinated PAHs often show lower reactivity in Pd-catalyzed couplings compared to non-fluorinated analogs, but chlorine’s leaving-group ability may offset this in SNAr reactions .

Q. What experimental and computational approaches resolve contradictions in solubility data for fluorinated PAHs?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to map solvent compatibility. Use COSMO-RS simulations to predict solubility in untested solvents. Validate with cloud-point measurements or dynamic light scattering (DLS). For polar fluorinated PAHs, solvents like hexafluorobenzene or perfluorodecalin often outperform traditional aromatics .

- Data Contradiction : Solubility discrepancies arise from polymorphism (e.g., crystalline vs. amorphous phases) and impurities in fluorination byproducts .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Fluorinated PAHs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.